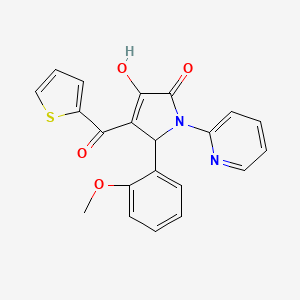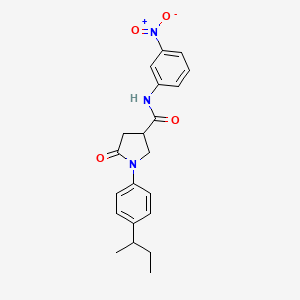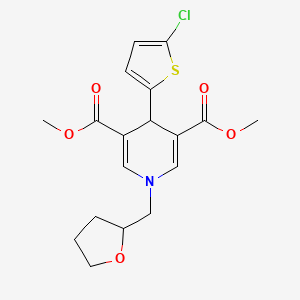
3-hydroxy-5-(2-methoxyphenyl)-1-(2-pyridinyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-hydroxy-5-(2-methoxyphenyl)-1-(2-pyridinyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves multi-component reactions and strategic functionalization of the core pyrrole ring. These syntheses often aim at introducing various substituents to alter physical and chemical properties for specific applications. For example, the formation of metal-lustrous organic crystals from similar pyrrole derivatives highlights the synthetic approach towards obtaining compounds with unique physical appearances and properties (Ogura et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds in the same class as our compound of interest often reveals a significant degree of conformational flexibility and interaction potential. Crystal structure analysis, for instance, of a pyrrolidin-2-one derivative, showed the importance of intramolecular and intermolecular hydrogen bonding in determining the solid-state structure and stability of these molecules (Mohammat et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of 3-hydroxy-5-(2-methoxyphenyl)-1-(2-pyridinyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one and related compounds often involves interactions with nucleophiles and electrophiles, facilitated by the presence of multiple reactive sites. These reactions can lead to a wide variety of products with potential biological activity and applications in material science. For example, the synthesis and structural determination of pyrrolidine-2,3-dione derivatives from related precursors show the versatility of these compounds in generating biologically active molecules (Nguyen & Dai, 2023).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal structure and physical appearance of similar compounds, like the formation of lustrous crystals, are indicative of their unique optical and structural characteristics (Ogura et al., 2006).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different chemical reagents, are essential for understanding the behavior of these compounds in various environments. Studies on related compounds have demonstrated their potential as intermediates in organic synthesis, highlighting their reactivity and the influence of substituents on their chemical behavior (Gein & Pastukhova, 2020).
Propiedades
IUPAC Name |
4-hydroxy-2-(2-methoxyphenyl)-1-pyridin-2-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-27-14-8-3-2-7-13(14)18-17(19(24)15-9-6-12-28-15)20(25)21(26)23(18)16-10-4-5-11-22-16/h2-12,18,25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGIOTRMSFZSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(=C(C(=O)N2C3=CC=CC=N3)O)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-5-(2-methoxyphenyl)-1-(pyridin-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4015146.png)
![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4015150.png)

![2,2'-[(5-ethyl-2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-4,1-phenyleneoxy)]diacetamide](/img/structure/B4015153.png)

![2-[1-benzyl-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4015180.png)
![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4015183.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B4015192.png)
![1-(3-chloro-4-methylphenyl)-3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-2,5-pyrrolidinedione](/img/structure/B4015193.png)


![5-bromo-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide](/img/structure/B4015227.png)

